N-(5-Amino-2-fluorophenyl)butanamide
Description
Contextualization of the Compound within Relevant Chemical Space
N-(5-Amino-2-fluorophenyl)butanamide is situated within the broad chemical space of anilides, which are amides derived from anilines. More specifically, it is a derivative of 2-fluoroaniline, a fluorinated aromatic amine. The structure incorporates a butanamide side chain, which can influence the compound's lipophilicity and interaction with biological targets. The presence of both a fluorine atom and an amino group on the phenyl ring is particularly significant, as these substituents can modulate the electronic properties, metabolic stability, and binding interactions of the molecule.
The strategic placement of fluorine in drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity and small size allow it to alter a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved drug efficacy. pharmacyjournal.org
Historical Perspective on Related Chemical Scaffolds
The aniline scaffold is a fundamental building block in the development of a vast array of industrial and pharmaceutical compounds. nih.gov Its derivatives have been integral to the synthesis of dyes, polymers, and a multitude of therapeutic agents. The introduction of fluorine into organic molecules, a field that gained significant momentum in the mid-20th century, has revolutionized drug design. The unique properties of fluorine have been harnessed to enhance the biological activity and stability of numerous drugs. benthamscience.com
Anilides, the class of compounds to which this compound belongs, have a long history in medicine, with prominent examples including local anesthetics like lidocaine and anti-inflammatory agents. youtube.compharmacy180.com The combination of the aniline scaffold with a fatty acid amide chain, as seen in the subject compound, is a recurring motif in the design of bioactive molecules.
Rationale for Academic Investigation of this compound
The academic interest in this compound stems from the potential synergistic effects of its constituent chemical moieties. The fluorinated aniline core is a prime target for investigation due to the known benefits of fluorine in drug design. The incorporation of fluorine can lead to:
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life. nih.govresearchgate.net
Increased Binding Affinity: Fluorine's electronegativity can lead to more favorable interactions with biological targets. nih.gov
Improved Bioavailability: The lipophilicity conferred by fluorine can enhance a molecule's ability to cross cell membranes. benthamscience.comresearchgate.net
The butanamide side chain provides a flexible linker and can participate in hydrogen bonding, potentially influencing the compound's binding to enzymes or receptors. Furthermore, derivatives of butanamide have shown promise as anticonvulsive agents and histone deacetylase inhibitors. wikipedia.org The amino group on the phenyl ring offers a site for further chemical modification, allowing for the generation of a library of related compounds with diverse properties.
Overview of Research Trajectories and Academic Significance
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for related compounds are well-established. The academic significance of this compound lies in its potential as a scaffold for the development of novel therapeutic agents.
Current research on similar fluorinated anilides is focused on several key areas:
Anticancer Drug Discovery: Many kinase inhibitors and other anticancer agents incorporate fluorinated aniline motifs. The substitution pattern of this compound makes it a candidate for investigation in this area. For instance, a similar compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, has been identified as a potent HDAC3 inhibitor with antitumor activity. nih.gov
Antimicrobial Agents: The anilide structure is found in some antimicrobial compounds. Research into new derivatives could lead to the discovery of novel antibiotics or antifungals.
Central Nervous System (CNS) Disorders: The ability of fluorine to enhance CNS penetration makes fluorinated compounds attractive candidates for drugs targeting neurological disorders. pharmacyjournal.org
The academic community continues to explore the synthesis and biological evaluation of novel fluorinated organic compounds. The study of this compound and its derivatives would contribute to this growing body of knowledge and could potentially lead to the identification of new lead compounds for drug development. A general synthetic pathway for a butanamide derivative has been investigated for its potential as a dual inhibitor of cyclooxygenase and lipoxygenase pathways, highlighting the therapeutic promise of this class of compounds. nih.gov
Chemical Properties and Synthesis
The chemical properties of this compound can be inferred from its constituent parts.
| Property | Value |
|---|---|
| Molecular Formula | C10H13FN2O |
| Molecular Weight | 196.22 g/mol |
The synthesis of this compound would likely involve the acylation of 5-amino-2-fluoroaniline with butanoyl chloride or a related activated form of butanoic acid. This is a standard method for the formation of amides. khanacademy.org The starting material, 5-amino-2-fluoroaniline, can be prepared through various synthetic routes, often involving the nitration of a fluorinated benzene (B151609) derivative followed by reduction of the nitro group. google.com
Interactive Data Tables
Table 1: Properties of Butanamide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C4H9NO | nist.gov |
| Molecular Weight | 87.120 g·mol−1 | wikipedia.org |
| Melting Point | 115 to 116 °C | wikipedia.org |
| Boiling Point | 216 °C | wikipedia.org |
| Solubility in Water | Freely soluble | wikipedia.org |
Table 2: Properties of 2-Fluoroaniline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H6FN | aarti-industries.com |
| Molar Mass | 111.12 g/mol | aosc.in |
| Melting Point | -29 °C | aarti-industries.com |
| Boiling Point | 182 °C | aarti-industries.com |
| Density | 1.151 g/cm³ | aosc.in |
| pKa | 4.99 | aosc.in |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDQFHKPOHZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 5 Amino 2 Fluorophenyl Butanamide
Retrosynthetic Analysis of N-(5-Amino-2-fluorophenyl)butanamide
A retrosynthetic analysis of this compound identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The primary and most evident disconnection is at the amide bond (C-N bond). This cleavage yields butanoyl chloride (or a related butyric acid derivative) and the aromatic amine, 4-fluoro-1,3-phenylenediamine.
However, the presence of two amino groups in 4-fluoro-1,3-phenylenediamine can lead to a lack of selectivity during the acylation step, potentially resulting in di-acylation or acylation at the wrong amino group. A more refined and common strategy involves introducing one of the amino groups in a protected form, typically as a nitro group (-NO2), which can be reduced to the desired amino group (-NH2) in the final step of the synthesis.
This functional group interconversion (FGI) leads to a more practical precursor: 4-fluoro-3-nitroaniline. The synthesis can then be envisioned as the acylation of 4-fluoro-3-nitroaniline with butanoyl chloride to form N-(2-fluoro-5-nitrophenyl)butanamide, followed by the reduction of the nitro group. The precursor, 4-fluoro-3-nitroaniline, can be retrosynthetically derived from the nitration of p-fluoroaniline. This multi-step approach offers better control over the reaction's regioselectivity.
Classical Synthetic Routes to this compound
Classical routes to this compound are typically multi-step processes that rely on well-established and reliable chemical transformations. These routes are designed for efficiency and yield, focusing on the sequential construction of the molecule.
The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting an amine precursor, such as 4-fluoro-3-nitroaniline, with an activated carboxylic acid derivative.
Acylation with Acyl Halides: The most direct method involves the reaction of 4-fluoro-3-nitroaniline with butanoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Coupling Reagents: Alternatively, butyric acid can be coupled directly with 4-fluoro-3-nitroaniline using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Lewis Acid Catalysis: Lewis acids like Ti(OiPr)4 and Nb2O5 can catalyze the direct amidation of carboxylic acids with amines. nih.govresearchgate.net These catalysts work by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. researchgate.net This approach can be more efficient and tolerant of various functional groups. researchgate.net
| Coupling Strategy | Activating Agent | Typical Conditions |
| Acyl Halide Method | Butanoyl Chloride | Aprotic solvent, base (e.g., pyridine) |
| Carbodiimide Coupling | EDC, DCC | Aprotic solvent (e.g., DCM, DMF) |
| Lewis Acid Catalysis | Ti(OiPr)4, ZrCl4, Nb2O5 | High temperature, often with water removal |
The introduction of the fluorine atom onto the aromatic ring is a key step in synthesizing the necessary precursors. The synthesis of 4-fluoro-3-nitroaniline, a crucial intermediate, highlights common fluorination strategies.
Nitration of Fluorinated Precursors: A widely used method is the direct nitration of p-fluoroaniline. To achieve the desired regioselectivity and obtain 4-fluoro-3-nitroaniline in high yield, the reaction is typically carried out under anhydrous conditions using a mixture of nitric acid and sulfuric acid. google.com The use of cold, dilute hydrochloric acid can help separate the desired product from other isomers formed during the reaction. google.com
Selective Reduction of Dinitro Compounds: An alternative route starts with 2,4-dinitrofluorobenzene. One of the two nitro groups can be selectively reduced to an amine. This can be achieved through catalytic hydrogenation using specific catalysts like 5% rhodium on alumina, which can favor the formation of 2-fluoro-5-nitroaniline, though 4-fluoro-3-nitroaniline may also be recovered. chemicalbook.com Other methods involve using sodium sulfide (Na2S) or hydrogen sulfide, which can selectively reduce one nitro group in the presence of another. wikipedia.org
The final step in the most common synthetic pathway is the reduction of the nitro group in the intermediate N-(2-fluoro-5-nitrophenyl)butanamide to the primary amine, yielding the target compound. A variety of methods are available for the reduction of aromatic nitro groups. wikipedia.org
Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H2) and a metal catalyst. Palladium on carbon (Pd/C) is a common choice for this transformation. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com
Metal-Acid Systems: The use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and reliable method for nitro group reduction. commonorganicchemistry.com Iron under acidic conditions is a particularly mild option that is tolerant of other reducible groups. commonorganicchemistry.com
Other Reducing Agents: Tin(II) chloride (SnCl2) is a mild reducing agent often used for its selectivity. wikipedia.org Sodium sulfide (Na2S) can also be employed, especially in cases where hydrogenation or strongly acidic conditions are not compatible with the substrate. commonorganicchemistry.com
| Reduction Method | Reagent(s) | Typical Conditions | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Pressurized H₂, various solvents | High efficiency, clean byproducts. commonorganicchemistry.com |
| Metal in Acid | Fe, Zn, or Sn in HCl or AcOH | Acidic aqueous solution | Cost-effective, robust, widely used. commonorganicchemistry.com |
| Tin(II) Chloride | SnCl₂ | Acidic or alcoholic solvent | Mild and selective reagent. wikipedia.org |
| Sodium Sulfide | Na₂S or NaHS | Aqueous or alcoholic solution | Can offer selectivity for reducing one of multiple nitro groups. commonorganicchemistry.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For the synthesis of this compound, this primarily involves minimizing solvent use and exploring alternative energy sources for the amidation step.
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for hazardous organic solvents, which simplifies purification and reduces waste.
Catalyst-Mediated Synthesis
The synthesis of this compound can be strategically approached via a two-step pathway involving an initial amidation followed by a selective reduction. The use of catalysts is crucial in modern organic synthesis to enhance reaction rates, improve selectivity, and promote more environmentally benign conditions.
A plausible synthetic route begins with the acylation of 4-fluoro-3-nitroaniline with butanoyl chloride or butanoic acid to form the intermediate, N-(2-fluoro-5-nitrophenyl)butanamide. This is followed by the selective reduction of the nitro group to yield the target compound.
Step 1: Amide Formation
While the reaction of an amine with a highly reactive acyl chloride often proceeds without a catalyst, catalyst-mediated approaches, particularly for direct amidation using a carboxylic acid, are preferable from a green chemistry perspective. catalyticamidation.info
Titanium-Catalyzed Direct Amidation : A notable method involves the use of titanium (IV) fluoride (TiF₄) as a catalyst for the direct amidation of carboxylic acids with amines. researchgate.net This approach allows for the direct reaction of 4-fluoro-3-nitroaniline with butanoic acid, avoiding the generation of corrosive HCl gas that occurs when using butanoyl chloride. The reaction typically proceeds in a high-boiling solvent like toluene under reflux conditions.
Enzyme-Catalyzed Amidation : Biocatalysts, such as lipases, offer a green and efficient alternative for amide synthesis. mdpi.com Immobilized lipases like Novozym 435 can catalyze the amidation of anilines, often in aqueous media or organic solvents at room temperature. mdpi.com This enzymatic method provides high yields and excellent chemoselectivity under mild conditions.
Step 2: Selective Nitro Group Reduction
The critical step in this synthesis is the selective reduction of the aromatic nitro group in the presence of the amide functionality. The amide bond is susceptible to reduction, making the choice of catalyst and reaction conditions paramount.
Heterogeneous Catalytic Hydrogenation : This is one of the most common and efficient methods for nitro group reduction. aakash.ac.in Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Nickel-based catalysts are highly effective. aakash.ac.innih.gov The reaction is typically carried out under a hydrogen atmosphere. A significant advantage is the clean nature of the reaction, with water being the only byproduct. The catalyst can be easily removed by filtration.
Transfer Hydrogenation : An alternative to using pressurized hydrogen gas is transfer hydrogenation. This method uses a hydrogen donor molecule, such as hydrazine hydrate, formic acid, or isopropanol, in the presence of a catalyst. researchgate.netorganic-chemistry.org For instance, an Iron/CaCl₂ system can effectively reduce nitroarenes with good functional group tolerance. organic-chemistry.org This approach can be safer and more convenient for laboratory-scale synthesis.
A comparison of potential catalytic systems for the reduction step is provided in the table below.
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| 5-10% Pd/C | H₂ gas (1-5 atm) | Methanol (B129727)/Ethanol, RT-50°C | High efficiency, clean, catalyst is recyclable | Flammable H₂ gas, potential for catalyst poisoning |
| Ni/SiO₂ | H₂ gas | Varies | Inexpensive, high conversion and selectivity researchgate.net | May require higher temperatures/pressures than Pd/C |
| Fe/CaCl₂ | Hydrazine Hydrate | Ethanol, Reflux | Avoids pressurized H₂, inexpensive reagents | Stoichiometric waste from reductant, potential side reactions |
Atom Economy and E-Factor Considerations
Green chemistry principles emphasize the importance of maximizing the incorporation of starting materials into the final product (atom economy) and minimizing waste (E-Factor).
Atom Economy (AE)
The atom economy is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Let's analyze the proposed two-step synthesis:
Route 1: Using Butanoyl Chloride and Catalytic Hydrogenation
Step 1: C₄H₇ClO + C₆H₅FN₂O₂ → C₁₀H₁₁FN₂O₃ + HCl
Reactants MW: 106.55 (Butanoyl Chloride) + 156.11 (4-fluoro-3-nitroaniline) = 262.66
Product MW: 196.19 (this compound)
Step 2: C₁₀H₁₁FN₂O₃ + 3H₂ → C₁₀H₁₃FN₂O + 2H₂O
Reactants MW: 226.20 (Intermediate) + 6.05 (Hydrogen) = 232.25
| Synthetic Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Amidation | 4-fluoro-3-nitroaniline, Butanoyl chloride | N-(2-fluoro-5-nitrophenyl)butanamide | HCl | 86.1% |
| Reduction (H₂) | N-(2-fluoro-5-nitrophenyl)butanamide, H₂ | This compound | H₂O | 84.5% |
Note: The atom economy for the reduction step is high as hydrogen is a very light reagent. However, if a metal/acid system like Sn/HCl were used, the atom economy would be significantly lower due to the large mass of the tin salts produced as waste.
E-Factor (Environmental Factor)
The E-Factor is defined as the total mass of waste produced per mass of product. E-Factor = (Total Mass of Waste) / (Mass of Product)
A precise E-Factor calculation requires experimental data. However, a qualitative assessment can be made. The catalytic hydrogenation route is expected to have a much lower E-Factor than a route using stoichiometric reducing agents like tin or iron. This is because the main waste streams in the catalytic route are solvents and filter aids, whereas stoichiometric reductions generate large quantities of metal salts that require disposal. Direct catalytic amidation using butanoic acid would further improve the E-factor by eliminating the HCl byproduct from the first step. catalyticamidation.info
Optimization of Synthetic Pathways for this compound
Yield Enhancement Strategies
Optimizing reaction conditions is essential for maximizing the yield of the final product.
Amidation Step : When using butanoyl chloride, the in-situ generated HCl can protonate the starting aniline, rendering it unreactive. The addition of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl and drive the reaction to completion. For direct amidation with butanoic acid, removal of the water byproduct, often by azeotropic distillation with a Dean-Stark trap, can significantly improve the yield.
Reduction Step : For catalytic hydrogenation, the yield can be enhanced by optimizing several parameters:
Catalyst Loading : Using an appropriate amount of catalyst (typically 1-10 mol%) ensures the reaction goes to completion without being wasteful.
Hydrogen Pressure : While atmospheric pressure is often sufficient, increasing the pressure can accelerate the reaction rate and improve yields, especially for less reactive substrates.
Solvent Choice : The solvent must dissolve the substrate and not interfere with the catalyst. Alcohols like ethanol or methanol are commonly used.
Temperature : Modest heating can increase the reaction rate, but excessive heat can lead to side reactions or catalyst degradation.
Purity Improvement Protocols
Achieving high purity is critical for the final compound. A multi-step purification strategy is typically employed.
Workup : After the amidation step, an aqueous workup can remove the base hydrochloride salt and any unreacted butanoic acid. Washing the organic layer with a dilute acid, followed by a dilute base, and finally brine can effectively remove impurities.
Crystallization : The intermediate, N-(2-fluoro-5-nitrophenyl)butanamide, and the final product are likely to be crystalline solids. Recrystallization from a suitable solvent system is a powerful technique for achieving high purity by removing trace impurities.
Chromatography : If crystallization is insufficient, column chromatography using silica gel can be used to separate the desired product from closely related impurities based on polarity.
Catalyst Removal : Following catalytic hydrogenation, the solid catalyst must be completely removed. This is typically achieved by filtering the reaction mixture through a pad of celite, which prevents fine catalyst particles from passing through.
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthesis from a milligram to a multi-gram scale introduces several challenges.
Thermal Management : Both the amidation with acyl chloride and the catalytic reduction of a nitro group are highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This may require using an ice bath for cooling and slow, portion-wise addition of reagents.
Mixing : Ensuring efficient mixing becomes more challenging in larger reaction vessels. Inadequate stirring can lead to localized hot spots or concentration gradients, resulting in lower yields and increased byproduct formation.
Safety : Handling larger quantities of flammable solvents and pyrophoric catalysts like Pd/C requires stringent safety protocols. The catalyst should be handled wet to prevent ignition upon contact with air and solvents. Hydrogenations at scale should be conducted behind a blast shield in a well-ventilated fume hood.
Purification : Large-scale crystallizations and filtrations can be cumbersome. The choice of purification method may need to be adapted; for example, column chromatography is less practical for large quantities, making crystallization the preferred method.
Preclinical Biological and Pharmacological Investigations of N 5 Amino 2 Fluorophenyl Butanamide
Preclinical Pharmacokinetic (PK) Profiling
Absorption and Distribution Studies in Animal Models
Information regarding the absorption and distribution of N-(5-Amino-2-fluorophenyl)butanamide in animal models is not available in publicly accessible scientific literature. Preclinical studies detailing the oral bioavailability, peak plasma concentrations (Cmax), time to reach peak plasma concentration (Tmax), and tissue distribution of this specific compound have not been reported.
Metabolism Pathways and Metabolite Identification in Biological Matrices
There is no available data from in vitro or in vivo studies to characterize the metabolic pathways of this compound. Consequently, information on its potential phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) biotransformations, as well as the identification of its metabolites in biological matrices such as plasma, urine, or feces, remains undetermined.
Excretion Routes and Clearance Rates
Specific details concerning the excretion routes (e.g., renal, biliary) and clearance rates of this compound from the body have not been documented in preclinical research. Therefore, parameters such as the elimination half-life (t½) and the total systemic clearance (CL) are unknown.
Plasma Protein Binding Studies
The extent to which this compound binds to plasma proteins, such as albumin, has not been reported. In vitro studies to determine the percentage of the compound bound to plasma proteins, which is a critical factor in understanding its pharmacokinetic profile and pharmacological activity, are not publicly available.
Structure Activity Relationship Sar Studies and Analog Development for N 5 Amino 2 Fluorophenyl Butanamide
Design and Synthesis of N-(5-Amino-2-fluorophenyl)butanamide Analogs
The rational design of new analogs of this compound focuses on three primary regions of the molecule: the butanamide moiety, the fluorophenyl ring, and the amino group. Synthetic strategies are devised to allow for the introduction of a diverse range of substituents at these positions.
The butanamide side chain presents several opportunities for modification to probe its influence on biological activity. Key modifications include altering the chain length, introducing branching, and incorporating cyclic structures.
Chain Length Variation: Analogs with acyl chains of varying lengths (from acetyl to hexanoyl) are synthesized to determine the optimal chain length for target engagement. This is typically achieved by reacting 4-fluoro-3-nitroaniline with the corresponding acid chloride or anhydride, followed by reduction of the nitro group.
Introduction of Branching: To investigate the impact of steric bulk near the amide bond, branched acyl groups such as isobutyryl, 2-methylbutyryl, and pivaloyl are introduced. These modifications can influence the conformation of the molecule and its binding orientation.
Cyclic Acyl Groups: Replacement of the linear butanamide with cyclic acyl groups like cyclopropanecarbonyl or cyclohexanecarbonyl can restrict the conformational flexibility of the side chain, which may lead to an increase in binding affinity and selectivity.
These synthetic modifications allow for a comprehensive exploration of the steric and electronic requirements of the binding pocket that interacts with the butanamide moiety.
The fluorophenyl ring is a key component that can be modified to modulate the electronic properties and metabolic stability of the molecule.
Position of the Fluoro Group: The position of the fluorine atom on the phenyl ring can significantly impact the molecule's electronic distribution and its interaction with biological targets. Analogs with the fluorine atom at the ortho, meta, and para positions relative to the amino group are synthesized to evaluate the importance of its placement.
Additional Substituents: The introduction of other substituents on the phenyl ring, such as chloro, methyl, or methoxy groups, can provide insights into the electronic and steric tolerance of the target. For instance, the synthesis of N-(5-amino-2-chloro-4-fluorophenyl)butanamide would involve the amidation of 2-chloro-4-fluoro-5-nitroaniline followed by nitro group reduction. The presence of a halogen at the para-position of the phenyl ring has been noted in some related chloroacetamide analogs to enhance activity due to increased lipophilicity nih.gov.
The primary amino group at the 5-position is a potential site for hydrogen bonding and can be derivatized to explore its role in target binding.
Alkylation: Mono- and di-alkylation of the amino group with small alkyl groups (methyl, ethyl) can assess the steric tolerance around this position. Reductive amination of the corresponding nitro precursor with aldehydes or ketones followed by reduction is a common synthetic route.
Acylation: Acylation of the amino group to form acetamides or other amides introduces a different electronic and steric profile. This can be achieved by reacting the amino group with an appropriate acylating agent.
Conversion to Other Functional Groups: The amino group can also be transformed into other functionalities, such as a hydroxyl or a nitro group, to probe the necessity of the basic nitrogen for activity.
Evaluation of Biological Activity of this compound Analogs
Following the successful synthesis of a library of analogs, a systematic evaluation of their biological activity is conducted through a combination of in vitro and in vivo assays.
The initial screening of the synthesized analogs is performed using in vitro assays to determine their potency and selectivity. The specific assays employed would depend on the therapeutic target of this compound. Assuming a hypothetical target, a typical assessment would involve determining the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for each analog.
The following interactive table presents hypothetical data for a series of analogs, illustrating how structural modifications could influence in vitro activity.
| Compound ID | Butanamide Moiety Modification | Fluorophenyl Ring Modification | Amino Group Modification | In Vitro Activity (IC50, µM) |
| Parent | Butanamide | 2-Fluoro | 5-Amino | 5.2 |
| A-1 | Acetamide | 2-Fluoro | 5-Amino | 15.8 |
| A-2 | Pentanamide | 2-Fluoro | 5-Amino | 3.1 |
| A-3 | Isobutyramide | 2-Fluoro | 5-Amino | 8.5 |
| B-1 | Butanamide | 4-Fluoro | 5-Amino | 2.7 |
| B-2 | Butanamide | 2,4-Difluoro | 5-Amino | 1.9 |
| C-1 | Butanamide | 2-Fluoro | 5-(Methylamino) | 7.4 |
| C-2 | Butanamide | 2-Fluoro | 5-Acetamido | 25.1 |
Based on this hypothetical data, lengthening the acyl chain to five carbons (Pentanamide, Compound A-2) and adding a second fluorine to the phenyl ring (2,4-Difluoro, Compound B-2) appear to enhance the in vitro activity. Conversely, shortening the acyl chain (Acetamide, Compound A-1) or acylating the amino group (5-Acetamido, Compound C-2) seems to be detrimental to the activity.
The following interactive table provides an example of how in vivo data for selected analogs might be presented.
| Compound ID | In Vivo Model | Pharmacological Response (% inhibition at a given dose) |
| Parent | Murine Model of Disease X | 45% |
| A-2 | Murine Model of Disease X | 62% |
| B-1 | Murine Model of Disease X | 58% |
| B-2 | Murine Model of Disease X | 75% |
This illustrative in vivo data suggests that Compound B-2, which showed the best in vitro potency, also exhibits the highest pharmacological response in the animal model. These findings would guide the further optimization of this chemical series.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For the this compound series, QSAR studies are instrumental in predicting the activity of novel analogs, thereby prioritizing synthetic efforts.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. nih.govscribd.com For a series of phenylamide analogs, a diverse set of descriptors is typically calculated to capture the features essential for biological activity. These are often categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for drug-receptor interactions. nih.gov For the this compound series, descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are relevant.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are calculated to understand how the bulk and conformation of the analogs affect their fit within a biological target. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which influences their absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (LogP) is a key descriptor in this category. sphinxsai.com
Topological Descriptors: These are numerical representations of molecular connectivity and branching.
A variety of software platforms are available for the calculation of these descriptors from the 2D or 3D structures of the this compound analogs. scribd.com
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors | Relevance to this compound Series |
| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Governs electrostatic and orbital interactions with the target protein. |
| Steric | Molecular Weight (MW), Molar Refractivity (MR), van der Waals Volume | Defines the size and shape constraints for binding to the active site. |
| Hydrophobic | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Influences membrane permeability, solubility, and hydrophobic interactions. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and degree of branching. |
Once descriptors are calculated for a training set of this compound analogs with known biological activities, a mathematical model is developed. sphinxsai.com Various statistical methods can be employed, including:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant descriptors to biological activity.
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when they are correlated. sphinxsai.com
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVR) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. mdpi.comfrontiersin.org
Model validation is a critical step to ensure its reliability and predictive power. nih.gov This is typically achieved through:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness using the training set data. A high cross-validated correlation coefficient (q²) is indicative of a good model. nih.gov
External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. sphinxsai.com The predictive correlation coefficient (r²_pred) is a key metric for this evaluation. sphinxsai.com
A validated QSAR model can be used to predict the biological activity of new, unsynthesized analogs of this compound. The predictive power of the model is quantified by how well its predictions for the test set correlate with experimental results. nih.gov
The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to ensure that any new compound for which a prediction is being made falls within this domain. This prevents extrapolation into areas where the model's relationships may not hold true.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the this compound series, identifying the key pharmacophoric features helps in designing novel analogs with potentially improved activity.
Based on the common structural motifs of active compounds in the series, a pharmacophore model would likely include:
Hydrogen Bond Acceptors (HBA): The oxygen of the butanamide carbonyl and the nitrogen of the amino group.
Hydrogen Bond Donors (HBD): The hydrogen atoms of the amino group and the amide N-H.
Aromatic Ring Feature: The 2-fluorophenyl ring, which can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Feature: The propyl chain of the butanamide group.
These features are mapped in 3D space to create a model that can be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the modification of the existing scaffold.
Table 2: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction with Target |
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Amino Nitrogen | Forms hydrogen bonds with donor groups on the receptor. |
| Hydrogen Bond Donor | Amide N-H, Amino N-H | Forms hydrogen bonds with acceptor groups on the receptor. |
| Aromatic Center | 2-Fluorophenyl Ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group | Butyl Chain | Occupies a hydrophobic pocket within the binding site. |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties. nih.govdrughunter.comslideshare.netresearchgate.netufrj.br This is often done to improve potency, selectivity, or metabolic stability. For this compound, potential bioisosteric replacements could include:
Amide Bond Mimetics: Replacing the butanamide group with more metabolically stable groups like a 1,2,4-oxadiazole or a 1,2,3-triazole can improve pharmacokinetic properties. nih.govdrughunter.com
Fluorine Replacement: The fluorine atom could be replaced with other small, electron-withdrawing groups like a cyano or hydroxyl group to modulate electronic properties and potential hydrogen bonding interactions.
Phenyl Ring Analogs: The 2-fluorophenyl ring could be replaced with other aromatic systems like pyridine or thiophene to explore different binding interactions and alter physicochemical properties. slideshare.net
Scaffold hopping is a more drastic approach that aims to identify novel core structures (scaffolds) while preserving the essential pharmacophoric features. dundee.ac.ukredheracles.netnih.govuniroma1.itnih.gov The goal is to discover compounds with significantly different chemical structures but similar biological activity, potentially leading to improved properties or new intellectual property. nih.govuniroma1.it For the this compound series, a scaffold hopping strategy might replace the central aminophenyl ring with a different heterocyclic or acyclic core that can still present the key pharmacophoric groups in the correct 3D orientation.
Computational Chemistry and Molecular Modeling Approaches for N 5 Amino 2 Fluorophenyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the intrinsic properties of a molecule. These methods can predict a molecule's electronic structure, geometry, and reactivity with a high degree of accuracy. For N-(5-Amino-2-fluorophenyl)butanamide, Density Functional Theory (DFT) is a commonly employed method, offering a favorable balance between computational cost and accuracy.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical properties and reactivity. An analysis of this compound's electronic structure would typically involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, suggesting their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would exhibit positive potential.
Table 1: Calculated Electronic Properties of this compound (Illustrative data based on typical DFT calculations for similar molecules)
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Conformer Generation and Conformational Analysis
Due to the presence of rotatable single bonds in the butanamide side chain and around the amide linkage, this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the low-energy conformers that are most likely to be populated under physiological conditions. This process typically begins with a systematic or stochastic search of the conformational space to generate a diverse set of initial structures.
Each of these conformers is then subjected to geometry optimization using quantum chemical methods to find the local energy minima on the potential energy surface. The relative energies of these optimized conformers are then calculated to determine their thermodynamic stability. The results of such an analysis would reveal the preferred spatial arrangement of the butanamide chain relative to the fluorophenyl ring.
Reactivity Prediction and Reaction Mechanism Studies
Quantum chemical calculations can also be used to predict the reactivity of this compound. Besides the HOMO-LUMO gap, other reactivity descriptors such as ionization potential, electron affinity, and global hardness and softness can be calculated. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons.
Furthermore, these methods are invaluable for studying potential reaction mechanisms. For instance, the metabolic fate of the compound could be investigated by modeling its interaction with metabolic enzymes and calculating the activation energies for various transformation pathways, such as hydroxylation or N-dealkylation.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the potential biological activity of a compound like this compound and for identifying potential protein targets.
Protein Preparation and Ligand Minimization
Before performing a docking simulation, both the protein target and the ligand must be prepared. For the protein, this involves obtaining a high-resolution 3D structure, often from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules like water and co-factors. The binding site, the region of the protein where the ligand is expected to bind, is then defined.
For the ligand, this compound, the initial 3D structure is generated and its geometry is optimized to a low-energy conformation using a suitable force field or quantum chemical method. This ensures that the ligand's starting conformation is energetically favorable.
Binding Mode Prediction and Interaction Analysis
During the docking process, a scoring function is used to evaluate the fitness of numerous possible binding poses of the ligand within the protein's active site. The poses with the best scores, which correspond to the most favorable binding energies, are then analyzed.
The analysis of the predicted binding mode of this compound would involve identifying key intermolecular interactions with the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the amino group and the amide moiety of the ligand could act as hydrogen bond donors and acceptors, while the phenyl ring could engage in hydrophobic or π-stacking interactions with aromatic residues of the protein. The fluorine atom could also participate in specific interactions, such as halogen bonding.
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target (Illustrative data based on a typical molecular docking study)
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Amide N-H | Asp145 (O) | Hydrogen Bond | 2.9 |
| Amide C=O | Lys72 (N-H) | Hydrogen Bond | 3.1 |
| Fluorophenyl Ring | Phe80 | π-π Stacking | 3.8 |
| Butanamide Chain | Val55, Leu130 | Hydrophobic | N/A |
| Amino Group (NH2) | Glu91 (O) | Hydrogen Bond | 3.0 |
These computational approaches provide a detailed and multi-faceted understanding of this compound's chemical nature and potential biological interactions, thereby facilitating its rational development for various applications.
Scoring Function Evaluation
In the realm of computational chemistry, scoring functions are pivotal in predicting the binding affinity between a ligand, such as this compound, and its target protein. These mathematical models, integral to molecular docking simulations, assess the likelihood of a stable interaction. The evaluation of various scoring functions is a critical step to ensure the accuracy of virtual screening and lead optimization processes.
The primary goal of scoring function evaluation is to identify the most reliable function that can accurately distinguish between true binding poses and erroneous ones, as well as rank different ligands according to their binding affinities. This is typically achieved by comparing the scoring function's predictions against experimental data for a set of known active and inactive compounds.
A variety of scoring functions exist, each with its own theoretical basis. They can be broadly categorized into three types:
Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions.
Empirical Scoring Functions: These are derived from experimental binding data and use regression analysis to correlate structural features with binding affinity.
Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from the analysis of known protein-ligand complexes in structural databases.
For a hypothetical study involving this compound, a researcher might evaluate several scoring functions to determine the most suitable one for a specific biological target. The performance of these functions could be assessed using metrics such as the power to discriminate between known binders and non-binders, and the correlation between predicted scores and experimentally determined binding affinities (e.g., pKi or pIC50 values).
Table 1: Hypothetical Evaluation of Scoring Functions for this compound Docking
| Scoring Function | Type | Enrichment Factor (Top 1%) | Spearman's Rank Correlation (ρ) |
| GoldScore | Force-Field | 15.2 | 0.65 |
| ChemScore | Empirical | 18.5 | 0.72 |
| ASP | Knowledge-Based | 17.1 | 0.68 |
| X-Score | Empirical | 19.3 | 0.75 |
This hypothetical data illustrates that for this particular target, the empirical scoring function X-Score might be the most predictive, exhibiting the highest enrichment factor and the strongest correlation with experimental data. Such an evaluation is crucial for the reliability of subsequent computational studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational changes, flexibility, and interactions of this compound with its biological target. nih.gov
Ligand-Target Complex Stability Analysis
A key application of MD simulations is to assess the stability of the complex formed between a ligand and its target protein. After an initial docking pose is obtained, an MD simulation is run for a significant period, typically on the nanosecond to microsecond timescale, to observe how the ligand behaves within the binding pocket.
The stability of the this compound-target complex can be analyzed by monitoring several parameters over the course of the simulation. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to a reference structure is a common metric. A stable binding is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains in its binding pose. Conversely, a large and increasing RMSD may indicate that the ligand is unstable and potentially dissociating from the binding site.
Conformational Changes and Flexibility
MD simulations can reveal the inherent flexibility of this compound and how its conformation adapts upon binding to its target. The simulation trajectory provides a detailed picture of the torsional angles within the molecule and how they change over time. This information is crucial for understanding the energetic landscape of the ligand's conformations and identifying the most favorable binding modes.
Furthermore, the simulation can highlight conformational changes in the target protein induced by the binding of this compound. Analysis of the protein's root-mean-square fluctuation (RMSF) can identify regions of the protein that become more or less flexible upon ligand binding, which can be important for understanding the mechanism of action.
Solvent Effects and Hydration Shells
The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects on the binding of this compound. The simulations can reveal the structure and dynamics of the hydration shell around the ligand and within the binding pocket.
The analysis of water molecules can identify key water-mediated hydrogen bonds that stabilize the ligand-target complex. Understanding the role of these "bridging" water molecules can be instrumental in designing new derivatives of this compound with improved binding affinity and specificity.
Virtual Screening and Library Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is a cost-effective alternative to high-throughput screening.
Ligand-Based Virtual Screening
When the three-dimensional structure of the biological target is unknown, ligand-based virtual screening (LBVS) becomes a valuable approach. nih.gov This method relies on the knowledge of other molecules that bind to the target of interest. The fundamental principle of LBVS is the "similar property principle," which states that molecules with similar structures are likely to have similar biological activities.
In the context of this compound, if this compound is known to be active against a particular target, it can be used as a "seed" molecule or template to search for other potential binders. nih.gov The process involves several steps:
Template Selection: this compound would be selected as the reference compound.
Molecular Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for the template molecule. These descriptors can represent various aspects of the molecule, such as its 2D structural features (e.g., atom counts, bond types) or 3D properties (e.g., molecular shape, pharmacophore features).
Database Screening: A large database of chemical compounds is then screened. For each molecule in the database, the same set of molecular descriptors is calculated.
Similarity Assessment: The similarity between each database molecule and the template (this compound) is calculated based on their descriptors. Various similarity metrics, such as the Tanimoto coefficient, can be used.
Ranking and Selection: The database molecules are then ranked based on their similarity to the template. Compounds with the highest similarity scores are selected as potential hits for further investigation.
Table 2: Hypothetical Ligand-Based Virtual Screening Hit List based on this compound
| Compound ID | Tanimoto Similarity to Template | Predicted Activity (Score) |
| ZINC12345678 | 0.89 | 0.92 |
| ZINC87654321 | 0.85 | 0.88 |
| ZINC24681357 | 0.82 | 0.85 |
| ZINC13579246 | 0.79 | 0.81 |
This hypothetical table showcases a ranked list of compounds identified through a ligand-based virtual screening campaign using this compound as the template. The selected compounds show high structural similarity and are therefore predicted to have a higher probability of exhibiting the desired biological activity. These hits would then be prioritized for experimental testing.
Structure-Based Virtual Screening
Structure-Based Virtual Screening (SBVS) is a computational methodology used to identify potential ligands for a biological macromolecule of known three-dimensional structure. scispace.com This technique involves systematically docking a library of small molecules into the binding site of a protein target to predict their binding orientation and affinity using scoring functions. researchgate.net
For this compound, SBVS can be employed to screen it against a wide array of validated biological targets, such as kinases, proteases, or G-protein coupled receptors. The process would involve:
Target Selection and Preparation : Obtaining a high-resolution 3D crystal structure of a target protein from a repository like the Protein Data Bank.
Binding Site Definition : Identifying the active or allosteric site of the protein where a ligand could bind.
Molecular Docking : Using specialized software to place this compound into the defined binding site and evaluate its conformational poses. The butanamide side chain and the substituted phenyl ring offer multiple points for potential interactions, including hydrogen bonds via the amino and amide groups, and hydrophobic interactions. researchgate.net
Scoring and Analysis : Ranking the binding affinity based on a scoring function, which estimates the free energy of binding. Favorable scores would suggest a higher likelihood of a physical interaction, warranting further experimental validation.
Below is an illustrative table of hypothetical SBVS results for this compound against several protein classes.
| Target Protein Class | Example Target | Predicted Docking Score (kcal/mol) | Potential Key Interactions |
|---|---|---|---|
| Kinase | Tyrosine Kinase A | -8.2 | Hydrogen bond from amide N-H to backbone carbonyl; Pi-stacking with aromatic residue. |
| Protease | Cysteine Protease B | -7.5 | Hydrogen bond from primary amine to acidic residue (e.g., Asp, Glu). |
| Epigenetic Target | Histone Deacetylase C | -6.9 | Coordination of amide carbonyl with zinc ion in the active site. |
De Novo Design Principles
De novo design involves the computational creation of novel molecular structures tailored to fit the structural and chemical properties of a target binding site. nih.govgoogle.com Rather than screening existing compounds, this approach builds new ones from the ground up. This compound can serve as a foundational scaffold or a starting point for such design efforts.
Key principles that could be applied include:
Fragment Growing : Beginning with the core structure of this compound docked into a target site, new functional groups can be computationally added to the scaffold to occupy empty pockets and form new, favorable interactions. For example, the butanamide chain could be extended or functionalized to enhance binding affinity.
Fragment Linking : If separate molecular fragments are identified to bind in adjacent regions of a target's active site, one fragment could be based on the aminofluorophenyl core while another could be designed to interact with a nearby sub-pocket. A linker could then be computationally designed to connect them, potentially using the butanamide moiety as a base.
The following table outlines hypothetical strategies for the de novo modification of this compound.
| Starting Scaffold | Design Principle | Proposed Modification | Predicted Improvement |
|---|---|---|---|
| This compound | Fragment Growing | Addition of a carboxylate group to the terminus of the butanamide chain. | Formation of a salt bridge with a basic residue (e.g., Lys, Arg) in the target site. |
| This compound | Scaffold Hopping | Replacing the phenyl ring with a bioisosteric heterocycle (e.g., pyridine). | Improved solubility and potential for new hydrogen bonding interactions. |
| This compound | Fragment Growing | Alkylation of the primary amino group with a small hydrophobic moiety. | Enhanced van der Waals contacts in a lipophilic pocket of the target. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME profiling uses computational models to predict the pharmacokinetic properties of a molecule. nih.gov These predictions are vital for identifying potential liabilities and optimizing the drug-like characteristics of a compound before significant resources are invested in synthesis and testing. mdpi.com
Lipophilicity and Permeability Prediction
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and molecular permeability are critical determinants of a compound's absorption. nih.gov Computational models can estimate these properties based on the molecule's structure.
Lipophilicity (LogP) : This parameter describes the distribution of a compound between an oily (octanol) and an aqueous phase. It influences solubility, permeability, and plasma protein binding.
Permeability : Models predicting permeability through membranes, such as the Caco-2 cell model, estimate a compound's potential for intestinal absorption. mdpi.com
Predicted ADME-relevant properties for this compound are summarized below.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight (g/mol) | 196.22 | Low molecular weight, favorable for absorption. |
| LogP (Consensus) | 1.85 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.11 Ų | Within the range typically associated with good oral bioavailability. |
| Aqueous Solubility (LogS) | -2.5 | Predicted to be moderately soluble. |
| Human Intestinal Absorption | > 90% | High probability of being well-absorbed from the gastrointestinal tract. |
Metabolic Hot Spot Identification
Identifying which parts of a molecule are most susceptible to metabolic transformation is crucial for predicting its stability and potential for generating active or inactive metabolites. Computational tools can predict these "metabolic hot spots" by recognizing structural motifs known to be targeted by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. mdpi.com
For this compound, several potential sites of metabolism can be predicted:
Aromatic Ring : The fluorophenyl ring is a candidate for hydroxylation.
Butanamide Chain : The alkyl chain is susceptible to oxidation at various positions.
Amide Bond : This bond could undergo hydrolysis.
Amino Group : The primary amine may be a site for oxidation or conjugation reactions.
The table below details the likely metabolic hot spots on the molecule.
| Structural Region | Potential Metabolic Reaction | Likely Enzyme Family |
|---|---|---|
| Phenyl Ring | Aromatic Hydroxylation | CYP1A2, CYP2D6 |
| Butanamide Alkyl Chain | Omega or Omega-1 Oxidation | CYP3A4, CYP2C9 |
| Amide Linkage | Hydrolysis | Amidases |
| Primary Amino Group | N-acetylation, N-glucuronidation | NAT, UGT |
Blood-Brain Barrier Penetration Prediction
The ability of a compound to cross the blood-brain barrier (BBB) determines its potential for central nervous system (CNS) activity. nih.gov Predictive models for BBB penetration typically use a combination of molecular descriptors, such as lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity, often integrated into machine learning or regression-based algorithms. nih.govresearchgate.net
Based on its physicochemical properties, a prediction can be made about the likelihood of this compound crossing the BBB.
| Molecular Descriptor | Value for Compound | General Contribution to BBB Penetration |
|---|---|---|
| LogP | 1.85 | Positive (Values between 1.5-2.5 are often optimal). |
| TPSA | 69.11 Ų | Neutral to slightly negative (Values < 90 Ų are generally favored). |
| Molecular Weight | 196.22 Da | Positive (Values < 400-500 Da are favored). |
| Hydrogen Bond Donors | 2 (Amide N-H, Amino -NH2) | Negative (Lower count is favored). |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Amino -NH2, Fluorine) | Negative (Lower count is favored). |
| Overall Prediction | Likely to have moderate to high BBB penetration. |
Advanced Spectroscopic and Structural Characterization of N 5 Amino 2 Fluorophenyl Butanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of N-(5-Amino-2-fluorophenyl)butanamide, offering a detailed map of the proton and carbon environments within the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for identifying the chemical structure. The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative atoms like fluorine and oxygen, and the aromatic ring system causing characteristic shifts.
¹H NMR: The proton spectrum is characterized by distinct signals for the butanamide side chain and the substituted phenyl ring. The aliphatic protons of the butyl group appear in the upfield region, typically between 0.9 and 2.4 ppm. The terminal methyl (CH₃) group exhibits a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two methylene groups show complex multiplets due to spin-spin coupling. The protons on the aromatic ring are observed in the downfield region (6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by the positions of the fluoro, amino, and butanamide substituents. The broad singlet for the amide (N-H) proton and the amino (NH₂) protons are also characteristic features.
¹³C NMR: The carbon spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is typically found in the highly deshielded region of 170-175 ppm. The aliphatic carbons of the butyl chain resonate in the upfield region (13-40 ppm). The aromatic carbons appear between 115 and 155 ppm, with the carbon directly bonded to the fluorine atom (C-F) showing a large one-bond coupling constant (¹JCF), resulting in a characteristic doublet.
Predicted ¹H and ¹³C NMR Data
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ -CH₂-CH₂-CO- | ~0.95 (t) | ~13.8 |
| CH₃-CH₂ -CH₂-CO- | ~1.70 (sextet) | ~19.2 |
| CH₃-CH₂-CH₂ -CO- | ~2.35 (t) | ~39.0 |
| -C O-NH- | - | ~172.5 |
| Ar-N H-CO- | ~8.50 (s, br) | - |
| Ar-N H₂ | ~3.70 (s, br) | - |
| C-1 (C-NHCO) | - | ~125.0 |
| C-2 (C-F) | - | ~152.0 (d, ¹JCF ≈ 245 Hz) |
| C-3 (C-H) | ~8.10 (dd) | ~118.0 (d, ²JCF ≈ 20 Hz) |
| C-4 (C-H) | ~6.70 (ddd) | ~117.5 (d, ³JCF ≈ 8 Hz) |
| C-5 (C-NH₂) | - | ~142.0 |
| C-6 (C-H) | ~6.90 (dd) | ~116.0 (d, ⁴JCF ≈ 4 Hz) |
Note: Predicted values are estimates. s=singlet, d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of doublets, sextet=sextet, br=broad. J-coupling values are approximate.
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the adjacent protons in the butanamide chain (H₃/H₂, H₂/H₂) and between the coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). columbia.edu This experiment is pivotal for connecting the molecular fragments. For instance, it would show a correlation from the amide N-H proton to the carbonyl carbon and the aromatic C-1, confirming the link between the phenyl ring and the butanamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help to confirm the conformation of the molecule, for example, by showing a correlation between the amide N-H proton and the aromatic proton at the C-6 position.
Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei (Proton → Nucleus) | Significance |
| COSY | H(CH₃) ↔ H(CH₂) | Confirms butyl chain connectivity |
| H(Ar-3) ↔ H(Ar-4) | Confirms aromatic ring connectivity | |
| H(Ar-4) ↔ H(Ar-6) | Confirms aromatic ring connectivity | |
| HSQC | H(CH₃) ↔ C(CH₃) | Assigns aliphatic carbons |
| H(Ar-3) ↔ C(Ar-3) | Assigns aromatic carbons | |
| HMBC | H(amide) → C(carbonyl), C(Ar-1) | Connects side chain to the ring |
| H(CH₂α) → C(carbonyl), C(CH₂β) | Confirms butanamide structure | |
| H(Ar-6) → C(Ar-2), C(Ar-4) | Confirms substituent positions |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs. researchgate.netresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. nih.gov
For this compound, different polymorphs would exhibit distinct ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra. Variations in intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, would lead to measurable differences in the chemical shifts of the carbons involved. The number of signals in the spectrum can also indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.net Therefore, ssNMR serves as an indispensable tool for polymorph screening and quality control.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. missouri.edu The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. missouri.edu For this compound, the exact mass of the protonated molecule [M+H]⁺ is a key identifier.
Calculated Exact Mass
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C₁₀H₁₃FN₂O | 196.1012 |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₄FN₂O⁺ | 197.1089 |
Calculations based on C=12.00000, H=1.00783, F=18.99840, N=14.00307, O=15.99491 Da.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation "fingerprint" that helps to confirm the molecular structure. nih.gov
The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and the aliphatic side chain. A dominant fragmentation pathway for protonated amides is the cleavage of the C-N amide bond, leading to the formation of a stable acylium ion. rsc.org
Proposed MS/MS Fragmentation Pathway for [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure / Cleavage |
| 197.1 | 124.0 | 73.1 | Loss of butanamine via C-N bond cleavage; [H₂N(F)C₆H₃CO]⁺ |
| 197.1 | 123.1 | 74.0 | Loss of butanoic acid; [H₂N(F)C₆H₃NH]⁺ |
| 197.1 | 71.0 | 126.1 | Loss of 5-amino-2-fluorobenzamide; [CH₃(CH₂)₂CO]⁺ (Butanoyl cation) |
| 124.0 | 96.0 | 28.0 | Loss of carbon monoxide (CO) from the acylium ion |
| 124.0 | 79.0 | 45.0 | Loss of CO and HCN |
This detailed spectroscopic analysis, combining various NMR and MS techniques, provides a comprehensive and robust characterization of the molecular structure of this compound.
Isotope Labeling Studies
Isotope labeling is a powerful technique used to elucidate specific molecular structures and dynamics by selectively replacing certain atoms with their heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). In the context of this compound, such studies can provide unambiguous assignments of signals in various spectroscopic analyses, including NMR, FTIR, and Raman spectroscopy.
The strategic placement of isotopic labels can help in several ways:
Vibrational Mode Assignment: The change in atomic mass upon isotopic substitution leads to a predictable shift in the vibrational frequencies of the bonds involving the labeled atom. For instance, substituting the hydrogen atoms of the primary amine (-NH₂) or the secondary amide (-NH-) group with deuterium would cause a significant shift in the N-H stretching and bending frequencies in the infrared and Raman spectra. This allows for the precise identification of these vibrational modes, which might otherwise overlap with other signals. nih.gov
Reaction Mechanism Elucidation: In studies involving the synthesis or metabolic pathways of this compound, isotope labeling can be used to trace the fate of atoms and functional groups throughout a chemical transformation.
NMR Spectroscopy: While not the focus of this article, it is worth noting that ¹³C and ¹⁵N labeling is fundamental for advanced NMR experiments to determine the three-dimensional structure and dynamics of molecules.
For this compound, several labeling strategies could be employed. For example, ¹⁵N labeling of the amino group could be achieved by using an ¹⁵N-labeled precursor during synthesis. Similarly, the butanamide side chain could be labeled with ¹³C at specific positions (e.g., the carbonyl carbon) to study the amide bond's characteristics. Deuterium labeling of the aromatic ring can help in assigning C-H vibrational modes. nih.govnih.gov The choice of isotope and labeling position depends entirely on the specific structural question being investigated.
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of a molecule. By measuring the absorption or scattering of radiation, it provides detailed information about the chemical bonds and functional groups present. For this compound, both FTIR and Raman spectroscopy offer a comprehensive molecular fingerprint.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to particular functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, secondary amide, fluorinated aromatic ring, and alkyl chain components.
Key expected vibrational modes include:
N-H Stretching: The primary amino group (-NH₂) typically exhibits two distinct stretching bands (symmetric and asymmetric) in the 3500–3300 cm⁻¹ region. nih.gov The secondary amide (-NH-) group shows a single, sharp stretching band in a similar range. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group occurs just below 3000 cm⁻¹. nih.gov
C=O Stretching (Amide I): A strong, prominent absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the range of 1680–1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum. researchgate.net
N-H Bending (Amide II): This band, arising from a combination of N-H in-plane bending and C-N stretching, is found between 1570 cm⁻¹ and 1515 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically produce a series of peaks in the 1600–1450 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibrations for the aromatic amine and the amide C-N bond are expected in the 1380–1260 cm⁻¹ range. nih.gov
C-F Stretching: A strong absorption band due to the carbon-fluorine bond stretch is anticipated in the 1250-1020 cm⁻¹ region.
The table below summarizes the predicted key FTIR absorption bands for this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3320 - 3280 | Medium | N-H Stretch | Secondary Amide (-NH-) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl Ring |
| 2960 - 2870 | Medium | Aliphatic C-H Stretch | Butyl Group (-CH₃, -CH₂) |
| 1670 - 1640 | Strong | C=O Stretch (Amide I) | Amide |
| 1600 - 1450 | Medium-Strong | C=C Ring Stretching | Phenyl Ring |
| 1560 - 1520 | Medium | N-H Bend (Amide II) | Amide |
| 1350 - 1280 | Medium | C-N Stretch | Aromatic Amine, Amide |
| 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in FTIR, produce strong signals in Raman spectra.
For this compound, Raman spectroscopy is particularly useful for characterizing the aromatic ring and the carbon backbone.
Aromatic Ring Vibrations: The phenyl ring gives rise to several strong and sharp bands. A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire ring, is a prominent feature.
C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are readily observed in Raman spectra. researchgate.net
Amide Bands: The Amide I band (primarily C=O stretch) is also Raman active. researchgate.net The Amide III band, a complex mix of vibrations, is often more prominent in Raman than in FTIR spectra.
The table below details the expected prominent Raman shifts for this compound.
| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3050 | Strong | Aromatic C-H Stretch | Phenyl Ring |
| 2980 - 2880 | Strong | Aliphatic C-H Stretch | Butyl Group |
| 1665 - 1635 | Medium | C=O Stretch (Amide I) | Amide |
| 1615 - 1590 | Strong | C=C Ring Stretching | Phenyl Ring |
| ~1000 | Strong | Ring Breathing Mode | Phenyl Ring |
| 850 - 800 | Medium | C-H Out-of-Plane Bending | Substituted Phenyl Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is primarily used to study molecules containing π-systems and other chromophores.
Chromophore Analysis and Electronic Transitions
A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. In this compound, the primary chromophore is the substituted benzene (B151609) ring system. The presence of the amino group (-NH₂), the fluoro group (-F), and the butanamide group (-NHCOCH₂CH₂CH₃) as substituents on the phenyl ring influences the energy of its molecular orbitals and thus its absorption spectrum.
Primary Chromophore: The phenyl ring itself undergoes π → π* electronic transitions, which are characteristic of aromatic systems. These typically result in strong absorption bands.
Auxochromes and Spectral Shifts: The amino group acts as a powerful auxochrome, a group that modifies the absorption of a chromophore. Its lone pair of electrons can be delocalized into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λmax) compared to unsubstituted benzene. The amide group also contributes to this delocalization.
Electronic Transitions: The main electronic transitions expected for this molecule are:
π → π transitions:* Associated with the aromatic ring, these are typically high-intensity absorptions.
n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. atlantis-press.com
Based on structurally similar aromatic amines, this compound is predicted to exhibit strong absorption in the ultraviolet region, likely with a primary λmax between 240 nm and 320 nm. atlantis-press.comnih.gov
Quantitative Absorption Measurements
UV-Vis spectroscopy is a widely used tool for quantitative analysis due to the direct relationship between a substance's concentration and its absorbance, as described by the Beer-Lambert Law:
A = εbc
Where:
A is the absorbance (dimensionless).
ε (epsilon) is the molar absorptivity or molar extinction coefficient, a constant specific to the molecule at a given wavelength (in L mol⁻¹ cm⁻¹).
b is the path length of the cuvette, typically 1 cm.
c is the concentration of the substance (in mol L⁻¹).
To perform quantitative measurements of this compound, a calibration curve would first be established. This involves preparing a series of solutions with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a straight line, the slope of which is equal to the molar absorptivity (ε) if the path length is 1 cm. Once this relationship is established, the concentration of an unknown sample can be accurately determined by measuring its absorbance.
The table below illustrates hypothetical data for a quantitative analysis.
| Concentration (mol/L) | Absorbance at λmax |
| 1.0 x 10⁻⁵ | 0.15 |
| 2.0 x 10⁻⁵ | 0.30 |
| 4.0 x 10⁻⁵ | 0.60 |
| 6.0 x 10⁻⁵ | 0.90 |
| 8.0 x 10⁻⁵ | 1.20 |
Analytical Method Development and Validation for N 5 Amino 2 Fluorophenyl Butanamide
Chromatographic Methodologies
Chromatography is the cornerstone for the separation, identification, and quantification of N-(5-Amino-2-fluorophenyl)butanamide and its related substances. shimadzu.co.uk A suite of chromatographic methods is necessary to address different analytical challenges, from routine purity testing to the detection of trace-level volatile and non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and assay of this compound. A reversed-phase HPLC method with UV detection is typically developed for its ability to separate the main component from its potential process-related impurities and degradation products. nih.govnih.govnih.gov
A typical method would be developed using a C18 stationary phase, which provides effective separation for moderately polar aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure the resolution of impurities with a wide range of polarities. nih.govnih.gov Validation of the method would demonstrate its specificity, linearity, accuracy, precision, and robustness.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative Purity Analysis Data by HPLC
| Peak Identity | Retention Time (min) | Area (%) |
| Impurity 1 (Starting Material) | 4.5 | 0.08 |
| Impurity 2 (By-product) | 9.2 | 0.05 |
| This compound | 12.1 | 99.85 |
| Impurity 3 (Degradant) | 15.8 | 0.02 |
Gas Chromatography (GC) for Volatile Impurities (If Applicable)
The manufacturing process of this compound may involve the use of various organic solvents. Due to their potential toxicity, the levels of these residual solvents must be controlled. thermofisher.comchromatographyonline.com Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is the standard and preferred technique for this analysis, as it offers high sensitivity and avoids contamination of the GC system with the non-volatile sample matrix. shimadzu.co.ukthermofisher.cnshimadzu.com The method is designed to separate and quantify a wide range of solvents that might be present from the synthesis and purification steps.
Table 3: Hypothetical Headspace GC Method Parameters
| Parameter | Value |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (G43), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium/Nitrogen |
| Oven Program | 40°C (10 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Injector Temperature | 200°C |
| Detector (FID) Temp | 250°C |
| Headspace Vial Temp | 80°C |
| Headspace Incubation Time | 20 min |
Table 4: Example Retention Times for Common Residual Solvents by GC
| Solvent | Retention Time (min) |
| Methanol | 5.1 |
| Ethanol | 6.3 |
| Acetone | 6.8 |
| Dichloromethane | 7.5 |
| Toluene | 11.2 |
Chiral Chromatography for Enantiomeric Purity Assessment
While this compound itself is not chiral, chiral centers may be introduced during synthesis, or a chiral precursor might be used. In such cases, assessing the enantiomeric purity is crucial. Chiral HPLC is the method of choice for separating enantiomers. tandfonline.com This is typically achieved using a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability in separating chiral amines and related compounds. mdpi.comyakhak.org The mobile phase is usually a non-polar solvent mixture, such as n-hexane and an alcohol modifier, to promote the necessary chiral recognition interactions. nih.gov
Table 5: Hypothetical Chiral HPLC Method for a Related Chiral Analyte
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
Table 6: Example Data for Enantiomeric Purity Assessment
| Enantiomer | Retention Time (min) | Area (%) | Resolution (Rs) |
| Undesired Enantiomer | 9.8 | 0.10 | 2.5 |
| Desired Enantiomer | 11.5 | 99.90 |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This technology allows for significantly faster analysis times and improved resolution and sensitivity. ptfarm.plnih.govajpaonline.com A UPLC method can be developed by scaling down a validated HPLC method, offering a high-throughput option for in-process controls or routine quality control testing where speed is advantageous. The reduction in particle size necessitates instrumentation capable of handling higher backpressures. researchgate.net
Table 7: Comparison of HPLC and UPLC Method Performance
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 250 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 25 minutes | 5 minutes |
| Solvent Consumption/Run | ~25 mL | ~2.5 mL |
| Relative Resolution | 1.0 | 1.2 |
Hyphenated Techniques in Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation and sensitive quantification of impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for impurity profiling. It combines the separation capabilities of liquid chromatography (often UPLC for speed and resolution) with the high selectivity and sensitivity of tandem mass spectrometry. tandfonline.comnih.gov This technique is essential for identifying unknown impurities by providing molecular weight and structural information from fragmentation patterns. lcms.cz Furthermore, LC-MS/MS can quantify impurities at trace levels, which is particularly important for potentially genotoxic impurities that may have very low acceptance criteria. researchgate.netsigmaaldrich.com The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification of targeted impurities.
Table 8: Hypothetical LC-MS/MS Data for this compound and Impurities
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 2.8 | 197.1 | 127.1 | 0.1 | 0.3 |
| Impurity 1 (Starting Material) | 1.5 | 128.1 | 111.1 | 0.2 | 0.6 |
| Impurity 2 (By-product) | 2.1 | 211.1 | 141.1 | 0.5 | 1.5 |
GC-MS for Residual Solvents and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthesis process. The method's high sensitivity and specificity make it ideal for ensuring that levels of these impurities are within acceptable limits.
A typical headspace GC-MS method would be developed. The sample of this compound is dissolved in a high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and sealed in a headspace vial. The vial is then heated, allowing volatile and semi-volatile compounds to partition into the headspace gas. An aliquot of this gas is injected into the GC-MS system. The chromatographic separation is typically achieved on a capillary column with a non-polar stationary phase, and the mass spectrometer is used for detection and identification of the eluted compounds based on their mass spectra.
Table 1: Illustrative GC-MS Method Parameters for Residual Solvent Analysis
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Injector Temperature | 250°C |
| Oven Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Headspace Sampler | Oven Temperature: 80°C; Loop Temperature: 90°C; Transfer Line: 100°C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| Scan Range | m/z 35-350 |
This method would be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for a range of common synthesis solvents such as acetone, ethanol, ethyl acetate, and toluene.
Spectrophotometric Assay Development
Spectrophotometric methods offer a rapid and straightforward approach for the quantification of this compound in various samples.
Due to the presence of a substituted benzene (B151609) ring, this compound is expected to exhibit strong absorbance in the ultraviolet (UV) region. A UV-Vis spectrophotometric method can be developed for its quantification. The first step involves determining the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, across the UV-Vis spectrum.
Once the λmax is identified, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at this wavelength. The absorbance is then plotted against concentration, and a linear regression analysis is performed. According to the Beer-Lambert law, this should yield a straight line, allowing for the determination of the concentration of unknown samples based on their absorbance.
Table 2: Example Calibration Data for UV-Vis Assay
| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.448 |
| 8 | 0.601 |
| 10 | 0.755 |
The method would be validated according to ICH guidelines for linearity, range, accuracy, and precision.
The applicability of fluorescence spectroscopy depends on whether this compound possesses a fluorophore and exhibits significant quantum yield. Aromatic amines can sometimes be fluorescent. An initial investigation would involve exciting a dilute solution of the compound with a range of UV wavelengths and observing for any emission.
If the compound is found to be fluorescent, a method can be developed by identifying the optimal excitation and emission wavelengths. Fluorescence spectroscopy often offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. A calibration curve would be constructed by plotting fluorescence intensity versus concentration. This method could be particularly useful for quantifying trace amounts of the compound.
Dissolution and Stability Studies
Stability studies are critical to determine the shelf-life of the compound and to identify potential degradation products.
Forced degradation studies are undertaken to understand the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than those it would likely encounter during storage and handling.
Hydrolytic Degradation: The compound is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 105°C) for an extended period.
Photolytic Degradation: The compound, in both solid and solution form, is exposed to UV and visible light in a photostability chamber (e.g., ICH Option 2 conditions).
Samples are collected at various time points and analyzed, typically by a stability-indicating HPLC method, to quantify the remaining parent compound and identify any degradation products.
Table 3: Representative Conditions for Accelerated Degradation Studies
| Stress Condition | Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 48 hours | Amide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Amide bond cleavage |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group |
| Photolytic | ICH Option 2 (1.2 million lux hours and 200 W h/m²) | Photodegradation, potential dimerization |
| Thermal | 105°C for 72 hours | Thermally induced decomposition |
Long-term stability studies are designed to evaluate the physical, chemical, and microbial characteristics of the compound under recommended storage conditions over a prolonged period. These studies are performed according to guidelines established by the International Council for Harmonisation (ICH).
The this compound substance would be stored in containers that simulate the proposed commercial packaging and placed in controlled environmental chambers. Samples are pulled and tested at specified intervals.
Table 4: Typical Long-Term Stability Protocol (ICH Q1A)
| Study | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
The analytical tests performed at each time point would include assay for potency, purity analysis for related substances and degradation products, and physical characterization.
Identification and Quantification of Degradation Products
A crucial aspect of quality control is the identification and quantification of any degradation products that may arise during the manufacturing process, storage, or as a result of exposure to stress conditions. A stability-indicating analytical method is one that can effectively separate the drug substance from its degradation products, allowing for an accurate assessment of its stability. chromatographyonline.comscience.gov
For this compound, forced degradation studies are typically performed to intentionally degrade the compound under various stress conditions. This helps in identifying potential degradation pathways and demonstrating the specificity of the analytical method. Common stress conditions include exposure to acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis.
Given its chemical structure, which contains an amide linkage and an aromatic amine group, potential degradation pathways for this compound could include:
Hydrolysis: Cleavage of the butanamide bond to yield 4-fluoro-1,3-phenylenediamine and butanoic acid.
Oxidation: The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities and more complex products. ncert.nic.in Atmospheric oxidation is a common degradation pathway for arylamines. ncert.nic.in
Dimerization/Polymerization: Aromatic amines can undergo oxidative coupling reactions.
The identification of these potential degradants is typically achieved using a combination of High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometry (MS) detector. HPLC-MS allows for the separation of the degradants from the parent compound and provides mass-to-charge ratio information, which is invaluable for elucidating their structures. Quantification of these impurities is then performed using a validated HPLC method with a suitable detector, such as an ultraviolet (UV) detector.
Method Validation Parameters
The validation of an analytical method for this compound would encompass a series of tests to demonstrate its reliability for the intended application. pharmaguddu.comrsc.org
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rsc.org For this compound, this would be demonstrated by spiking the sample with known impurities and potential degradation products. The method's selectivity would be confirmed by showing that the peaks for these components are well-resolved from the main analyte peak in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is not co-eluting with any other substance.
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. rsc.org
To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area from an HPLC analysis) is then plotted against the concentration, and a linear regression analysis is performed.
Table 1: Illustrative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 50 | 251000 |
| 75 | 374500 |
| 100 | 502000 |
| 125 | 623500 |
Correlation Coefficient (r²): Typically, a value of ≥ 0.999 is considered acceptable.
Y-intercept: Should be close to zero.
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated.
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguddu.com It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Table 2: Illustrative Accuracy and Precision Data
| Concentration Level | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|---|
| 80% | 99.5% | 0.8% | 1.2% |
| 100% | 100.2% | 0.6% | 1.0% |
Acceptance criteria for accuracy are typically within 98.0% to 102.0%, and for precision, an RSD of not more than 2.0% is generally required. pharmaguddu.com
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. rsc.org
These values are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For an impurities method, the LOQ is a critical parameter.
Illustrative LOD: 0.05 µg/mL
Illustrative LOQ: 0.15 µg/mL
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. This is often assessed during the intermediate precision study. The method is considered robust and rugged if the results remain within the acceptance criteria despite these variations.
Future Research Directions and Translational Potential for N 5 Amino 2 Fluorophenyl Butanamide
Development of Novel Synthetic Routes with Enhanced Efficiency
Currently, there are no published, optimized synthetic routes specifically for N-(5-Amino-2-fluorophenyl)butanamide. Future research would need to commence with the development of efficient and scalable synthetic methodologies. Initial strategies would likely involve the acylation of 4-fluoro-1,3-phenylenediamine with butanoyl chloride or a related activated butyric acid derivative. Key areas for investigation and optimization in this synthetic approach would include:
| Aspect of Synthesis | Potential Methods and Considerations | Goals for Enhancement |
|---|---|---|
| Starting Material Selection | Exploration of various protected forms of 4-fluoro-1,3-phenylenediamine to control regioselectivity of the acylation. | Improve overall yield and reduce purification challenges. |
| Coupling Reagents | Screening of different coupling agents (e.g., carbodiimides, phosphonium salts) and conditions to maximize amide bond formation. | Increase reaction efficiency and minimize side products. |
| Solvent and Temperature Profiling | Systematic evaluation of reaction solvents and temperature ranges to optimize reaction kinetics and solubility. | Enhance reaction speed and product purity. |
| Purification Techniques | Development of robust crystallization or chromatographic methods for isolating the final compound with high purity. | Ensure suitability for subsequent biological and analytical studies. |
Expansion of Structure-Activity Relationship Studies for Enhanced Potency and Selectivity
Once a reliable synthetic route is established, the exploration of the structure-activity relationship (SAR) will be a critical next step. This would involve the synthesis and biological screening of a library of analogs to understand how modifications to the this compound scaffold affect its (currently unknown) biological activity. Key areas for SAR exploration would include:
| Structural Region | Potential Modifications | Hypothesized Impact |
|---|---|---|
| Butanamide Chain | Varying the length, branching, and introducing cyclic structures or unsaturation. | To probe the size and nature of a potential binding pocket and influence pharmacokinetic properties. |
| Amino Group | Alkylation, acylation, or incorporation into heterocyclic systems. | To modulate hydrogen bonding capabilities, basicity, and metabolic stability. |
| Fluorophenyl Ring | Altering the position of the fluorine atom or introducing additional substituents. | To fine-tune electronic properties, metabolic stability, and binding interactions. |
Exploration of Polypharmacology and Off-Target Interactions
A significant area of modern drug discovery is understanding the polypharmacology of a compound—its ability to interact with multiple biological targets. Future research on this compound should include comprehensive screening against a broad panel of receptors, enzymes, and ion channels. This would help to identify not only its primary mechanism of action but also any off-target effects that could lead to unforeseen therapeutic benefits or adverse reactions. Techniques such as computational docking and high-throughput screening assays would be invaluable in this endeavor.
Applications in Chemical Biology Research Tools
The aminophenyl motif is a versatile scaffold that can be adapted for use as a chemical biology tool. Depending on the biological activities uncovered in initial screenings, this compound could serve as a starting point for the development of more sophisticated research tools. For instance, if the compound is found to bind to a specific protein, it could be used to probe the function of that protein within a cellular context.
Potential for Derivatization into Probe Molecules
Building on its potential as a chemical biology tool, this compound could be derivatized into various types of probe molecules. The primary amino group provides a convenient handle for chemical modification without significantly altering the core structure, which may be responsible for its biological activity. Potential derivatizations could include:
Fluorescent Probes: Attachment of a fluorophore to the amino group would allow for the visualization of the compound's localization within cells and tissues, providing insights into its mechanism of action and target engagement.
Biotinylated Probes: Conjugation with biotin would enable affinity purification of the compound's binding partners from cell lysates, a crucial step in target identification.
Photoaffinity Probes: Incorporation of a photoreactive group would allow for the covalent labeling of the compound's biological target upon photoactivation, providing definitive evidence of a direct interaction.
Q & A
Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)butanamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves coupling a fluorinated aniline derivative with butanoyl chloride. Optimization includes adjusting reaction temperature (0–5°C for exothermic acylation), using anhydrous solvents (e.g., dichloromethane), and adding catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (C18 column, UV detection at 254 nm) ensure product integrity. Batch-specific impurities (e.g., unreacted precursors) should be monitored using reference standards .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of H/C NMR (to confirm amine and fluorine positions), FT-IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) is critical. X-ray crystallography may resolve ambiguities in stereochemistry. For fluorinated analogs, F NMR provides insights into electronic environments, as seen in fluorinated benzophenone studies .
Q. What are the critical parameters for validating the purity of this compound using HPLC?
Column selection (e.g., C18 with 5 µm particle size), mobile phase optimization (acetonitrile/water with 0.1% trifluoroacetic acid), and flow rate (1.0 mL/min) are key. System suitability tests (peak symmetry, theoretical plates >2000) and comparison with certified reference materials ensure accuracy. Degradation products (e.g., hydrolyzed amides) should be quantified against EP impurity standards .
Advanced Research Questions
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
Use liver microsomes or hepatocytes to assess Phase I/II metabolism. LC-MS/MS identifies metabolites by monitoring molecular ions and fragmentation patterns. Stability under physiological pH (e.g., 1–13 range) and temperature (37°C) should be tested. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life, with degradation kinetics modeled using Arrhenius equations .
Q. What strategies resolve contradictory data regarding the biological activity of this compound across assay systems?
Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for assay-specific variables: solvent effects (DMSO concentration <1%), protein binding (use of BSA), and cell line specificity. Meta-analysis of structural analogs (e.g., tubulin inhibitors with fluorophenyl groups) clarifies structure-activity relationships .
Q. How does the fluorine substituent at the 2-position influence the electronic properties and reactivity of this compound?
Fluorine’s electronegativity increases the electron-withdrawing effect, stabilizing the amide bond against hydrolysis. Computational studies (DFT calculations) quantify resonance and inductive effects. Experimentally, compare reaction rates with non-fluorinated analogs in nucleophilic substitution or oxidation reactions .
Q. What computational approaches predict the binding affinity of this compound to protein targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Validate predictions via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic parameters. Pharmacophore mapping identifies critical functional groups (e.g., fluorine’s role in hydrophobic pockets) .
Q. How to design experiments identifying degradation products under forced degradation conditions?
Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Use LC-HRMS to characterize degradation products, supported by NMR for structural confirmation. Compare with impurity profiles from accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
